N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H13Cl3N2O |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H13Cl3N2O/c23-14-6-8-15(9-7-14)26-22(28)17-12-21(13-5-10-18(24)19(25)11-13)27-20-4-2-1-3-16(17)20/h1-12H,(H,26,28) |
InChI Key |
DUGLTLMDHNBYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The core quinoline-4-carboxylic acid scaffold, essential for the target compound, is typically synthesized via cyclization reactions starting from appropriate aniline and benzoyl precursors.
A notable method involves the anomeric-based oxidation catalyzed by a magnetic nanocatalyst, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, which facilitates the formation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C. This catalyst offers high yields and short reaction times, with easy recovery by magnetic separation and reusability demonstrated over multiple cycles.
The general procedure includes stirring the catalyst with substrates, monitoring reaction progress by thin-layer chromatography (TLC), followed by recrystallization from ethanol to isolate pure quinoline-4-carboxylic acid derivatives.
Formation of the Carboxamide Moiety
The conversion of quinoline-4-carboxylic acid derivatives to the corresponding carboxamides, such as N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide, is typically achieved by coupling the acid with an appropriate amine (4-chloroaniline in this case).
A common approach uses carboxylic acid activation followed by amine coupling. For example, the acid is first converted to an activated ester or acid chloride intermediate, which then reacts with the amine under mild conditions to form the carboxamide bond.
Solid-phase synthesis techniques have also been employed, where the carboxylic acid is immobilized on a polymer support and activated using reagents such as bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop). The amine is then introduced to release the amide product in solution, allowing for efficient purification and high yields.
In solution-phase synthesis, triethylamine is often used as a base in dichloromethane solvent to facilitate the reaction between the acid chloride or activated acid derivative and the amine, yielding the carboxamide product.
Representative Synthetic Route for this compound
Based on the literature, a plausible synthetic sequence is as follows:
Catalysts and Reaction Conditions
Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride : This magnetic nanocatalyst enables solvent-free synthesis of quinoline-4-carboxylic acids with excellent yields and easy recovery, enhancing sustainability and efficiency.
PyBrop (Bromotrispyrrolidinophosphonium hexafluorophosphate) : Used for activation of carboxylic acids on solid supports, facilitating amide bond formation with minimal byproducts.
Bases and solvents : Triethylamine in dichloromethane is commonly used for amide coupling; potassium carbonate in DMF is used in some quinoline intermediate syntheses.
Purification and Characterization
After synthesis, products are typically purified by recrystallization from ethanol or by filtration after precipitation.
Thin-layer chromatography (TLC) is used to monitor reaction progress.
Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
The use of magnetic nanocatalysts in quinoline synthesis significantly reduces reaction times and improves catalyst recovery, aligning with green chemistry principles.
Solid-phase synthesis methods provide a versatile platform for generating diverse carboxamide derivatives with high purity and yield, useful for medicinal chemistry applications.
The choice of activation reagent and coupling conditions critically affects the yield and purity of the final carboxamide product, with PyBrop and triethylamine in dichloromethane being effective and widely used.
Analytical data such as NMR and elemental analysis confirm the successful formation of the carboxamide bond and the integrity of the quinoline core.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide lies in its antimalarial properties. Research indicates that derivatives of quinoline-4-carboxamides exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Efficacy Studies
In preclinical studies, compounds similar to this compound have demonstrated:
- In vitro potency : Low nanomolar activity against various stages of the malaria life cycle.
- In vivo efficacy : Effective oral administration in animal models with ED90 values below 1 mg/kg, indicating strong potential for clinical application .
Anticancer Applications
Another critical area of research involves the potential anticancer properties of this compound. Studies have shown that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
Breast Cancer Studies
Recent investigations into quinoline-4-carboxamide derivatives have highlighted their effectiveness against breast cancer cells, specifically the MDA-MB-231 cell line. The compounds were synthesized and evaluated using MTT assays, revealing promising results in inhibiting cell proliferation .
Antibacterial Properties
In addition to its antimalarial and anticancer applications, this compound has been explored for antibacterial activity. The structural characteristics of quinoline derivatives contribute to their ability to combat bacterial infections.
Evaluation Methods
The antibacterial activity was assessed through various methods, including:
- Disc diffusion assays : To determine the effectiveness against specific bacterial strains.
- Minimum inhibitory concentration (MIC) tests: To quantify the lowest concentration needed to inhibit bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/ED90 Value | Reference |
|---|---|---|---|
| Antimalarial | P. falciparum | < 120 nM | |
| Anticancer | MDA-MB-231 | Varies | |
| Antibacterial | Various bacterial strains | Varies |
Case Studies
- Antimalarial Development : A study focused on optimizing quinoline-4-carboxamide derivatives led to the identification of compounds with excellent pharmacokinetic profiles and significant efficacy against malaria parasites. These findings support the advancement of these compounds into clinical trials .
- Breast Cancer Research : In a comprehensive study involving multiple quinoline derivatives, researchers synthesized several analogs and evaluated their anticancer activities. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cells .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity
Biological Activity
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research studies.
- Molecular Formula : C22H13Cl3N2O
- Molecular Weight : 427.7 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives and quinoline precursors. The process includes:
- Formation of Quinoline Derivative : Reaction of substituted anilines with appropriate carbonyl compounds.
- Carboxamide Formation : Conversion of the intermediate quinoline to the final carboxamide through acylation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | |
| H460 (Lung Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 10.0 |
The mechanism of action is believed to involve the induction of oxidative stress leading to DNA damage in cancer cells, which results in cytotoxic effects.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
This antibacterial effect is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural features. For this compound:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and biological activity.
- Amide Functional Group : The carboxamide moiety is crucial for binding interactions with biological targets.
Case Studies
- Anti-Breast Cancer Study : A study evaluated several quinoline derivatives against MDA-MB-231 cells, finding that modifications in the phenyl rings significantly affected their IC50 values, with this compound showing superior activity compared to other derivatives .
- Antibacterial Efficacy Assessment : Research demonstrated that this compound exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Impact of Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group at the quinoline 2-position confers higher lipophilicity compared to analogs with monochloro (e.g., 4k in ) or methyl groups (e.g., N-(3,4-dichlorophenyl)-2-methyl-4-quinolinecarboxamide). This may enhance membrane permeability but reduce aqueous solubility. The 4-chlorophenyl carboxamide group in the target compound contrasts with heterocyclic substituents (e.g., thiadiazole in ), which introduce hydrogen-bonding sites for improved target engagement.
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., PdCl2(PPh3)2 in ) is a common method for introducing aryl groups to the quinoline core. However, the target compound’s synthesis may require stringent conditions due to steric hindrance from multiple chlorine atoms.
Pharmacological Potential: Analogs with σR agonist motifs (e.g., MS-377 in ) suggest the target compound may interact with σ receptors, though direct evidence is lacking. Thiadiazole- and thiazole-containing analogs () demonstrate how heterocyclic substituents can modulate selectivity for kinase or transporter targets (e.g., norepinephrine transporter).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
